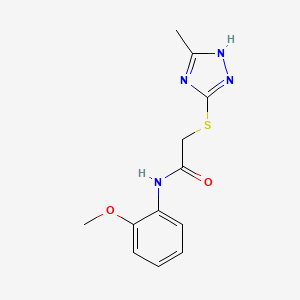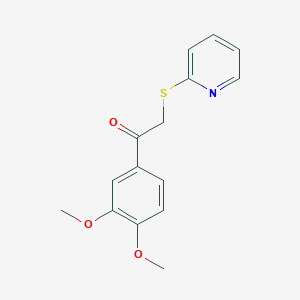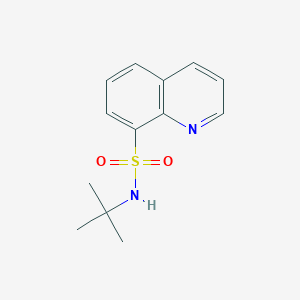![molecular formula C18H14ClNO3 B5576765 N-[2-(3-chlorophenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5576765.png)
N-[2-(3-chlorophenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-chlorophenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C18H14ClNO3 and its molecular weight is 327.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.0662210 g/mol and the complexity rating of the compound is 491. The solubility of this chemical has been described as <0.7 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
- Research on the synthesis of related compounds indicates significant biological properties. For instance, the synthesis of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide derivatives displayed antibacterial activity against various bacterial strains, highlighting the potential of these compounds in antimicrobial applications (Ramaganesh, Bodke, & Venkatesh, 2010).
Antimicrobial Activity
- Studies on ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy-1H-benzo[f]-chromene-2-carboxylate have demonstrated antimicrobial activity. Such derivatives show promise in addressing microbial resistance, a significant concern in modern medicine (Radwan et al., 2020).
Chemosensor Applications
- Research on a highly selective fluorescence chemosensor based on a similar compound, N-(2-(bis(2-((4-methylphenyl)sulfonamido)ethyl)amino)ethyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide, indicates potential applications in detecting specific ions like Cu2+ and H2PO4−, which could be valuable in environmental monitoring and diagnostic applications (Meng et al., 2018).
Structural Analysis and Material Science
- In-depth crystal structure and Hirshfeld surface analysis of derivatives of 2-oxo-2H-chromene-3-carboxylates provide insights into the molecular conformations, which could be beneficial in material science and drug design (Gomes et al., 2019).
Anticholinesterase Activity
- N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides have been synthesized and tested for anticholinesterase activity, suggesting their potential application in treating neurodegenerative diseases like Alzheimer’s (Ghanei-Nasab et al., 2016).
Antioxidant and Antibacterial Agents
- Some derivatives, such as 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide, have shown both antioxidant and antibacterial properties, indicating their potential in pharmacological applications (Subbareddy & Sumathi, 2017).
Cancer Research
- Studies have shown that certain analogues of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate can mitigate drug resistance in cancer cells, offering new avenues in cancer treatment (Das et al., 2009).
Photochromic Applications
- The development of photochromic dyes, such as N-(4-chlorophenyl)-3,3-diphenyl-3H-benzo[f]chromene-5-carboxamide, for potential use in optical materials and coatings has been researched, demonstrating the versatility of these compounds in technological applications (Fang et al., 2015).
Polymer Science
- Novel polymers containing coumarin groups have been synthesized, offering insights into the development of new materials with potential applications in industry and technology (Nechifor, 2009).
Hypoglycemic Activity
- Ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate, a derivative, has been studied for its hypoglycemic activity, suggesting potential applications in diabetes management (Eistetter & Wolf, 1982).
Fluorescent Probe Development
- Nitro-3-carboxamide coumarin derivatives have been proposed as novel fluorescent chemosensors for selective detection of Cu(II), indicating applications in analytical chemistry and environmental monitoring (Bekhradnia, Domehri, & Khosravi, 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c19-14-6-3-4-12(10-14)8-9-20-17(21)15-11-13-5-1-2-7-16(13)23-18(15)22/h1-7,10-11H,8-9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFRMFSELCKUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196498 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-1-(3-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5576689.png)
![4-(4-morpholinyl)-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzamide](/img/structure/B5576701.png)
![methyl 4-[(E)-[[3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate](/img/structure/B5576703.png)
![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4-amine dihydrochloride](/img/structure/B5576709.png)

![N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}pentanamide](/img/structure/B5576733.png)

![N-[4-(difluoromethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5576744.png)

![4-(1,3-dihydroisoindol-2-yl)-N-[(E)-furan-2-ylmethylideneamino]benzamide](/img/structure/B5576756.png)

![N-benzyl-N'-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylsulfamide](/img/structure/B5576775.png)
![2-[9-(5-fluoro-2-pyrimidinyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]propanoic acid](/img/structure/B5576779.png)
